ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE is a complex organic compound with the molecular formula C21H15NO4. It is synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The compound features a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system, which is essentially planar .
Preparation Methods
The synthesis of ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE involves the reduction of a Schiff base derived from acenaphthenequinone and ethyl-4-aminobenzoate . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . Additionally, it may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE can be compared with similar compounds such as:
ETHYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE: This compound has a similar isoindoline moiety but differs in its side chain structure.
O-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL] (4-IODOPHENYL)CARBOTHIOAMIDE: This compound contains a similar isoindoline moiety but has different functional groups attached.
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID: Another similar compound with an isoindoline moiety but with a carboxylic acid group.
ETHYL 4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOATE is unique due to its specific structure and the presence of both ester and amide functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H18N2O5/c1-2-31-24(30)15-10-12-17(13-11-15)25-21(27)16-6-5-7-18(14-16)26-22(28)19-8-3-4-9-20(19)23(26)29/h3-14H,2H2,1H3,(H,25,27) |
InChI Key |
MVIMAVKULKHLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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